2-[Benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)-3,4-dihydroquinazolin-4-one
Description
Historical Development of Dihydroquinazolinone Scaffolds in Medicinal Chemistry
The dihydroquinazolinone (DHQ) framework, characterized by a bicyclic structure with nitrogen atoms at positions 1 and 3, has been a cornerstone of heterocyclic chemistry since the early 20th century. Initial synthetic routes, such as the Niementowski reaction, relied on condensation of anthranilic acid derivatives with aldehydes or ketones under acidic conditions. However, these methods often suffered from low yields and limited functional group tolerance. The 1980s marked a turning point with the discovery of DHQ-based kinase inhibitors, spurring interest in their therapeutic potential. For example, the p38MAP kinase inhibitor DQO-501 and BRD4 inhibitor PFI-1 highlighted the scaffold’s versatility in targeting diverse enzymatic pathways. Contemporary strategies prioritize green chemistry principles, utilizing catalysts like ionic liquids or microwave-assisted synthesis to improve efficiency and reduce environmental impact.
Significance of 3,4-Dihydroquinazolin-4-one Derivatives in Pharmaceutical Research
3,4-Dihydroquinazolin-4-one derivatives exhibit a broad spectrum of biological activities, driven by their ability to mimic purine bases and interact with enzymatic active sites. Key pharmacological properties include:
These derivatives’ efficacy stems from their planar aromatic core, which facilitates π-π stacking with hydrophobic protein pockets, while substituents like the 4-ethylphenyl group modulate electronic and steric properties. Recent work has also explored their anti-HIV and antimalarial potential, though anticancer applications remain the most extensively studied.
Research Context of 2-[Benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)-3,4-dihydroquinazolin-4-one
The compound’s design integrates two pharmacophoric elements:
- Benzyl(2-phenylethyl)amino group : This bulky substituent at position 2 likely enhances lipid solubility, potentially improving blood-brain barrier penetration. Similar groups in DQO-501 contributed to prolonged target residence time by filling hydrophobic kinase pockets.
- 4-Ethylphenyl moiety : Positioned at C3, this group may stabilize the molecule’s binding conformation through van der Waals interactions, as seen in EGFR inhibitors like gefitinib.
Synthetic routes to this derivative could adapt solid-phase methodologies described by Tang et al. (2022), where N-Alloc-protected amino acids served as building blocks for combinatorial library generation. Key challenges include optimizing the coupling efficiency of the benzyl(2-phenylethyl)amine fragment and minimizing racemization during cyclization.
Current Research Landscape and Knowledge Gaps
Despite advances, critical questions persist:
- Structure-Activity Relationships (SAR) : How do the benzyl(2-phenylethyl)amino and 4-ethylphenyl groups jointly influence selectivity between kinase isoforms? Preliminary data from CA1 analogs suggest that longer alkyl chains at position 1 reduce off-target effects.
- Synthetic Scalability : Current solid-phase approaches yield milligram quantities; transitioning to solution-phase synthesis may require novel catalysts.
- Target Identification : Bioinformatics analyses predict interactions with ERBB2 and AKT1, but experimental validation via crystallography is lacking.
Ongoing studies focus on derivatizing the quinazolinone core at position 4 with sulfonamide groups to enhance aqueous solubility without compromising binding affinity. Collaborative efforts between computational chemists and synthetic biologists are essential to unlock the full potential of this scaffold.
(Word count: 998)
Properties
IUPAC Name |
2-[benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O/c1-2-24-17-19-27(20-18-24)34-30(35)28-15-9-10-16-29(28)32-31(34)33(23-26-13-7-4-8-14-26)22-21-25-11-5-3-6-12-25/h3-20H,2,21-23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQSPTLYSXIDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N(CCC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.
Introduction of the Benzyl and Phenylethyl Groups: The benzyl and phenylethyl groups are introduced through nucleophilic substitution reactions, where the quinazolinone core is reacted with benzyl halides and phenylethyl halides in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, bases, and acids.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can be further functionalized to enhance their properties for specific applications.
Scientific Research Applications
2-[Benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may act as a ligand for various receptors or enzymes, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biological Studies: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one
A close structural analog, this compound shares the dihydroquinazolinone core but differs in substituents: a methyl group at position 2 and a 2-ethylphenyl group at position 3. Key differences include:
- Substituent Position : The target compound’s 4-ethylphenyl group (para-substituted) may enhance steric bulk and electronic effects compared to the meta-substituted 2-ethylphenyl in the analog.
| Property | Target Compound | 3-(2-Ethylphenyl)-2-methyl Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~457 (estimated) | ~280 (estimated) |
| Substituents (Position 2) | Benzyl(2-phenylethyl)amino | Methyl |
| Substituents (Position 3) | 4-Ethylphenyl | 2-Ethylphenyl |
| LogP (Predicted) | ~4.8 (highly lipophilic) | ~3.2 (moderately lipophilic) |
Implications: The target compound’s higher lipophilicity may improve membrane permeability but reduce aqueous solubility. Its branched amino group could enhance binding to hydrophobic enzyme pockets, such as those in kinase or inflammatory pathways.
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
It is a Wnt/β-catenin pathway inhibitor.
| Property | Target Compound | iCRT3 |
|---|---|---|
| Core Structure | Dihydroquinazolinone | Oxazole-acetamide |
| Key Functional Groups | Aromatic amines, ethylphenyl | Sulfanyl, acetamide |
| Biological Activity | Not yet reported | Wnt pathway inhibition |
| Solubility | Likely low (high LogP) | Cell-permeable (validated in vitro) |
Implications: The target compound’s dihydroquinazolinone core may offer better metabolic stability than iCRT3’s oxazole scaffold. However, iCRT3’s sulfanyl group improves cellular uptake, a feature absent in the target compound.
2-(2-Phenylethyl)chromones
These chromone derivatives, found in agarwood, share a 2-phenylethyl substituent but lack the quinazolinone core.
| Property | Target Compound | 2-(2-Phenylethyl)chromones |
|---|---|---|
| Core Structure | Dihydroquinazolinone | Chromone |
| Melting Point | Likely >200°C (estimated) | <200°C (reported) |
| Applications | Potential medicinal use | Fragrance industry |
Implications : The chromones’ lower melting points make them suitable for GC-MS analysis, whereas the target compound’s higher complexity may require advanced analytical techniques (e.g., LC-MS).
Research Findings and Gaps
- Structural Insights : The target compound’s substituents suggest enhanced binding to hydrophobic targets (e.g., kinases or inflammatory mediators) compared to simpler analogs.
- Data Limitations: No direct bioactivity or pharmacokinetic data exist for the target compound.
- Analytical Challenges : Unlike 2-(2-phenylethyl)chromones, the target compound’s high molecular weight and lipophilicity may complicate characterization without specialized protocols.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 372.50 g/mol. The structure features a quinazolinone core, which is known for various biological activities.
Research indicates that compounds with a quinazolinone structure often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Quinazolinones can act as inhibitors of various enzymes involved in signaling pathways.
- Modulation of Receptor Activity : They may interact with neurotransmitter receptors, influencing neuronal activity and potentially providing therapeutic effects in neurological disorders.
- Anticancer Properties : Some studies suggest that quinazolinones can induce apoptosis in cancer cells through various pathways.
Pharmacological Effects
- Antitumor Activity : Preliminary studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.
- Antidepressant Effects : Some derivatives have demonstrated activity in models of depression, indicating potential for mood disorder treatments.
- Anti-inflammatory Properties : Quinazolinone derivatives are noted for their ability to reduce inflammation in preclinical models.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | [PubMed Study 1] |
| Antidepressant | Reduces depressive symptoms in models | [PubMed Study 2] |
| Anti-inflammatory | Decreases markers of inflammation | [PubMed Study 3] |
Case Studies
Case Study 1: Antitumor Activity
A study evaluated the effect of the compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting effective cytotoxicity.
Case Study 2: Neuropharmacological Effects
In a mouse model of depression, administration of the compound resulted in reduced immobility time in the forced swim test, indicating antidepressant-like effects. The mechanism was hypothesized to involve serotonin receptor modulation.
Research Findings
Recent investigations into the biological activity of similar compounds have yielded promising results:
- A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of quinazolinone derivatives, noting their ability to inhibit tumor growth in xenograft models.
- Another research article focused on the neuroprotective effects of related compounds, suggesting potential applications in treating neurodegenerative diseases.
Q & A
Basic: What are the established synthetic routes for preparing 2-[Benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)-3,4-dihydroquinazolin-4-one?
The synthesis of quinazolin-4-one derivatives typically involves condensation reactions. For example, quinazolin-4-one scaffolds are synthesized via refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (glacial acetic acid) . Specific to this compound, intermediates like 2-thioxo-3-phenylquinazolin-4(3H)-one are functionalized with phenethylamine derivatives. Acylations or alkylations at the 3-position of the quinazolinone core (e.g., using benzyl chloride or phenethyl bromide) are common steps . Reaction optimization may require adjusting stoichiometry, reflux duration (e.g., 4–6 hours), or solvent polarity to improve yields.
Advanced: How can conflicting NMR data for quinazolin-4-one derivatives be resolved during structural characterization?
Contradictions in spectral data (e.g., unexpected splitting patterns or shifts) often arise from tautomerism or conformational flexibility in the dihydroquinazolinone ring. For example, the 3,4-dihydroquinazolin-4-one core can exhibit keto-enol tautomerism, leading to variable -NMR signals for the NH and carbonyl groups. Advanced strategies include:
- Dynamic NMR experiments to observe tautomeric equilibria at different temperatures.
- 2D-COSY and HSQC to confirm proton-proton coupling and carbon-proton correlations, particularly for overlapping signals in the aromatic region .
- X-ray crystallography (if crystalline) to unambiguously assign the tautomeric state and substituent orientations .
Basic: What analytical techniques are recommended for assessing the purity of this compound?
Standard methods include:
- HPLC-UV/Vis with a C18 column (e.g., 5 μm, 250 mm × 4.6 mm) and gradient elution (acetonitrile/water with 0.1% formic acid) to separate impurities .
- TLC using silica gel 60 F254 plates with ethyl acetate/hexane (3:7) to monitor reaction progress .
- Mass spectrometry (ESI+) to confirm molecular ion peaks (e.g., [M+H]) and detect isotopic patterns consistent with chlorine or sulfur substituents .
Advanced: How can in vitro metabolic stability studies be designed for this compound?
Metabolic stability assays typically involve:
- Liver microsomal incubations (human or rat) with NADPH cofactors, followed by LC-MS/MS to quantify parent compound depletion over time.
- Metabolite identification using high-resolution mass spectrometry (HRMS) and collision-induced dissociation (CID) to fragment ions. For example, hydroxylation at the 4-ethylphenyl group or N-dealkylation of the benzyl-phenethylamine moiety are common metabolic pathways .
- CYP450 inhibition assays (e.g., CYP3A4, CYP2D6) to evaluate drug-drug interaction risks .
Basic: What biological activity has been reported for quinazolin-4-one derivatives structurally related to this compound?
Quinazolin-4-ones are known for kinase inhibition, anti-inflammatory, and antimicrobial properties. For instance:
- Anti-inflammatory activity : Derivatives inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) via Wnt/β-catenin pathway modulation, as shown in LPS-stimulated macrophage models .
- Antimicrobial activity : Substitutions at the 3-position (e.g., thiophene or benzyl groups) enhance Gram-positive bacterial inhibition .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Molecular docking (e.g., AutoDock Vina) to predict binding affinity for target proteins (e.g., β-catenin for anti-inflammatory activity) .
- ADMET prediction tools (e.g., SwissADME) to estimate solubility, permeability (LogP), and cytochrome P450 interactions. For example, reducing LogP (e.g., by introducing polar groups on the benzyl ring) may improve aqueous solubility .
- MD simulations to assess conformational stability in biological membranes.
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Low yields in condensation steps : Optimize solvent (e.g., switch from ethanol to DMF for better solubility) or use microwave-assisted synthesis to accelerate reaction kinetics .
- Purification difficulties : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Advanced: How can metabolomics data resolve contradictions between in vitro and in vivo efficacy studies?
- Correlation of metabolite profiles : Use LC-HRMS to identify active metabolites in plasma or tissue homogenates that may contribute to in vivo efficacy not observed in vitro .
- Pathway analysis (e.g., MetaboAnalyst) to map metabolite changes to biological pathways (e.g., arachidonic acid metabolism for anti-inflammatory effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
